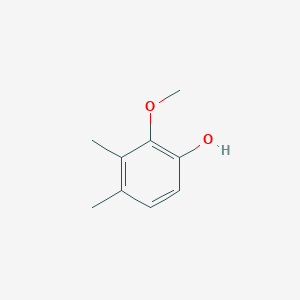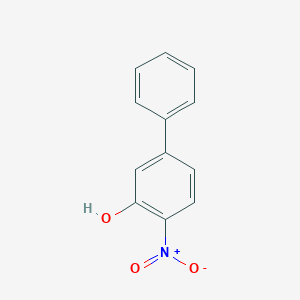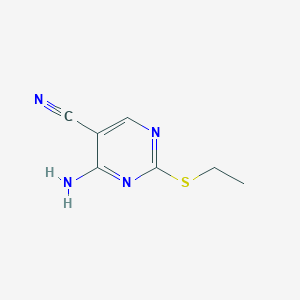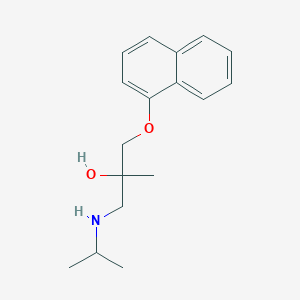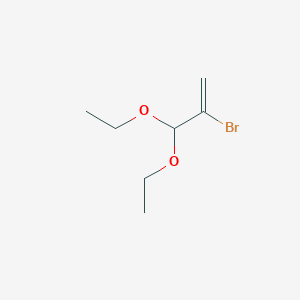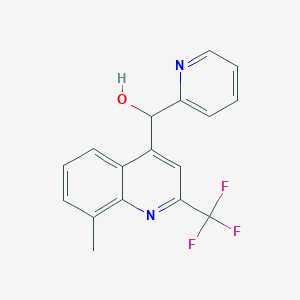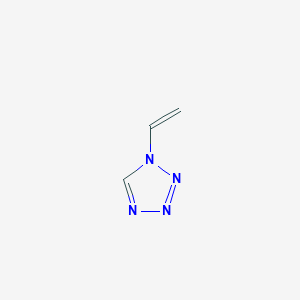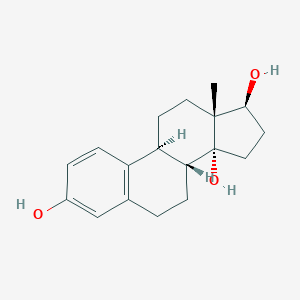
14-Hydroxyestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxyestradiol (14-OHE2) is a metabolite of estradiol, a female hormone that is involved in various physiological processes, including reproduction, bone health, and cardiovascular function. 14-OHE2 has been found to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 14-Hydroxyestradiol is complex and involves multiple pathways. One of the main pathways is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of several genes involved in antioxidant and anti-inflammatory responses. 14-Hydroxyestradiol has been found to activate the Nrf2 pathway, leading to the upregulation of several antioxidant and anti-inflammatory genes. In addition, 14-Hydroxyestradiol has been found to inhibit the activity of several enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Effets Biochimiques Et Physiologiques
14-Hydroxyestradiol has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 14-Hydroxyestradiol has been found to scavenge free radicals and reduce oxidative stress in various tissues, including the liver, heart, and brain. In addition, 14-Hydroxyestradiol has been found to inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). These effects of 14-Hydroxyestradiol have been linked to its potential therapeutic effects in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 14-Hydroxyestradiol in lab experiments is that it is a natural metabolite of estradiol, which is a well-studied hormone. This makes it easier to compare the effects of 14-Hydroxyestradiol with those of estradiol and other estrogen metabolites. In addition, 14-Hydroxyestradiol has been found to have low toxicity and is relatively stable in vitro. However, one of the limitations of using 14-Hydroxyestradiol in lab experiments is that it is present in low concentrations in vivo, which can make it difficult to study its effects in physiological conditions.
Orientations Futures
There are several future directions for the study of 14-Hydroxyestradiol. One of the areas of research is to further elucidate the mechanism of action of 14-Hydroxyestradiol, including its interaction with other signaling pathways. Another area of research is to investigate the potential therapeutic effects of 14-Hydroxyestradiol in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In addition, there is a need to develop more efficient methods for synthesizing and measuring 14-Hydroxyestradiol in vivo and in vitro, which can facilitate its use in lab experiments and clinical studies.
Conclusion:
In conclusion, 14-Hydroxyestradiol is a metabolite of estradiol that has potent antioxidant and anti-inflammatory properties. It has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. 14-Hydroxyestradiol has several biochemical and physiological effects, including reducing oxidative stress and inflammation. There are several future directions for the study of 14-Hydroxyestradiol, including further elucidating its mechanism of action and investigating its potential therapeutic effects in various diseases.
Méthodes De Synthèse
14-Hydroxyestradiol can be synthesized from estradiol through the action of the enzyme cytochrome P450 1B1 (CYP1B1). CYP1B1 is expressed in various tissues and is involved in the metabolism of several endogenous and exogenous compounds. The synthesis of 14-Hydroxyestradiol from estradiol occurs mainly in the liver and in extrahepatic tissues, such as the breast, uterus, and ovary.
Applications De Recherche Scientifique
14-Hydroxyestradiol has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, 14-Hydroxyestradiol has been found to have both anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential therapeutic agent for various types of cancer. In cardiovascular disease, 14-Hydroxyestradiol has been shown to have protective effects on the heart and blood vessels, including reducing oxidative stress and inflammation. In neurodegenerative disorders, 14-Hydroxyestradiol has been found to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
16288-09-8 |
|---|---|
Nom du produit |
14-Hydroxyestradiol |
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(8R,9S,13R,14R,17S)-13-methyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,14,17-triol |
InChI |
InChI=1S/C18H24O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-16,19-21H,2,5-9H2,1H3/t14-,15-,16+,17-,18-/m1/s1 |
Clé InChI |
RNAMCOMPBVHJSV-UYTYNIKBSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
Synonymes |
14-hydroxyestradiol 14-hydroxyestradiol, (14xi,17beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



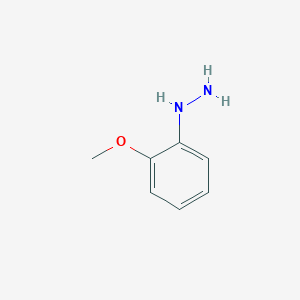
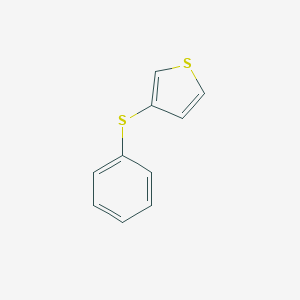
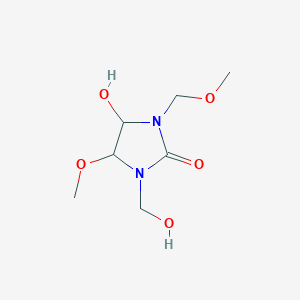
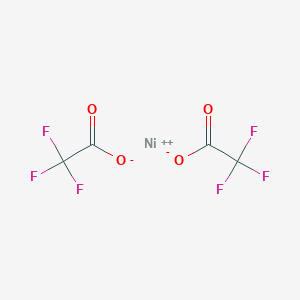
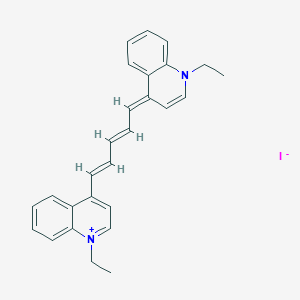
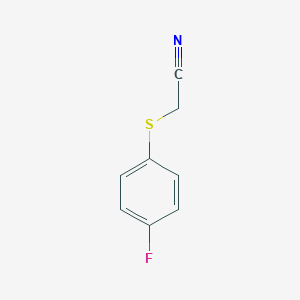
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
